molecular formula C10H20O2 B13960279 3-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol CAS No. 58506-23-3

3-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol

Cat. No.: B13960279
CAS No.: 58506-23-3
M. Wt: 172.26 g/mol
InChI Key: QTJUHINKPNOAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

3-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound .

Properties

CAS No.

58506-23-3

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

5-(2-hydroxypropan-2-yl)-2-methylcyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3

InChI Key

QTJUHINKPNOAEU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1O)C(C)(C)O

Origin of Product

United States

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